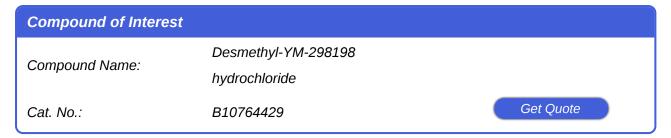


An In-depth Technical Guide to Desmethyl-YM-298198 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound serves as a critical tool in pharmacological research to investigate the physiological and pathological roles of mGluR1 signaling. This guide provides a comprehensive overview of its chemical properties, mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in research, tailored for a scientific audience.

Chemical Properties and Identification

Desmethyl-YM-298198 hydrochloride is a synthetic, solid compound often used in preclinical research settings. Its key identifying characteristics are summarized below.



Property	Value	Reference
Chemical Name	6-Amino-N-cyclohexyl-3- methylthiazolo[3,2- a]benzimidazole-2- carboxamide hydrochloride	
Synonyms	Desmethyl YM298198 HCl	
Molecular Formula	C ₁₇ H ₂₀ N ₄ OS·HCl	
Molecular Weight	364.89 g/mol	
CAS Number	1177767-57-5	
Appearance	Solid	
Purity	≥98% (HPLC)	
Solubility	Soluble in DMSO to 50 mM	

Pharmacology and Mechanism of Action

Desmethyl-YM-298198 is a high-affinity, selective, and non-competitive antagonist for the mGluR1 receptor.[1][2][3]

- Receptor Target: Metabotropic Glutamate Receptor 1 (mGluR1)
- Action: Non-competitive Antagonist (Negative Allosteric Modulator)
- Mechanism: Unlike competitive antagonists that bind to the glutamate orthosteric site, noncompetitive antagonists like Desmethyl-YM-298198 bind to an allosteric site within the
 transmembrane domain of the receptor. This binding event induces a conformational change
 that prevents receptor activation, even when the endogenous agonist (glutamate) is bound to
 its site. This mode of action provides high selectivity and can modulate signaling without
 directly competing with the natural ligand.

The potency of Desmethyl-YM-298198 has been characterized in functional assays.



Parameter	Value	Description	Reference
IC50	16 nM	The half-maximal inhibitory concentration in functional assays of mGluR1.	[1][2][3]

Core Signaling Pathway

mGluR1 is a G-protein coupled receptor (GPCR) that primarily couples to G α q/11 proteins.[4] [5] Its activation initiates a canonical signaling cascade involving phospholipase C, leading to intracellular calcium mobilization, which is a hallmark of its function.[4][5][6][7] Desmethyl-YM-298198 inhibits this entire downstream cascade by preventing the initial receptor activation.



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Caption: mGluR1 signaling cascade and point of inhibition. (Within 100 characters)

Experimental Protocols

A primary method for quantifying the activity of mGluR1 modulators like Desmethyl-YM-298198 is the calcium mobilization assay. This assay measures the release of calcium from intracellular stores following receptor activation.[8][9]

Foundational & Exploratory





This protocol is designed to determine the IC₅₀ of Desmethyl-YM-298198 by measuring its ability to inhibit agonist-induced intracellular calcium flux.

- 1. Cell Culture and Transfection:
- Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.
- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Transfection: Co-transfect HEK293 cells with an expression vector for human mGluR1 and a promiscuous G-protein subunit (e.g., Gα16).[10] Gα16 is often used to force the GPCR signaling through the Gαq/PLC/calcium pathway, ensuring a robust and detectable signal regardless of the receptor's native coupling preference.[11] Perform transfection using a suitable lipid-based reagent according to the manufacturer's protocol. Plate cells in 96-well or 384-well black, clear-bottom plates. Allow 24-48 hours for receptor expression.

2. Compound Preparation:

- Agonist: Prepare a stock solution of a known mGluR1 agonist (e.g., Glutamate or DHPG) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 Prepare a series of dilutions to create a concentration-response curve.
- Antagonist: Prepare a stock solution of Desmethyl-YM-298198 hydrochloride in DMSO.
 Create a serial dilution series in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.
- 3. Calcium Dye Loading:
- Reagent: Use a cell-permeable fluorescent calcium indicator dye such as Fluo-4 AM.[10]
- Procedure: Prepare a loading buffer containing Fluo-4 AM and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage from the cells.
- Remove culture medium from the cells and add the dye loading buffer.



- Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.
- 4. Assay Execution and Data Acquisition:
- Instrumentation: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.[8][10] Set the excitation wavelength to ~488 nm and the emission wavelength to ~525 nm for Fluo-4.[10]

Protocol:

- Place the cell plate in the instrument.
- Add varying concentrations of Desmethyl-YM-298198 (the antagonist) to the wells.
 Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
- Establish a baseline fluorescence reading for 10-20 seconds.
- Add a fixed concentration of the mGluR1 agonist (typically an EC₈₀ concentration to ensure a robust signal) to all wells.
- Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes. The agonist will induce a rapid increase in intracellular calcium, leading to a sharp rise in fluorescence.

5. Data Analysis:

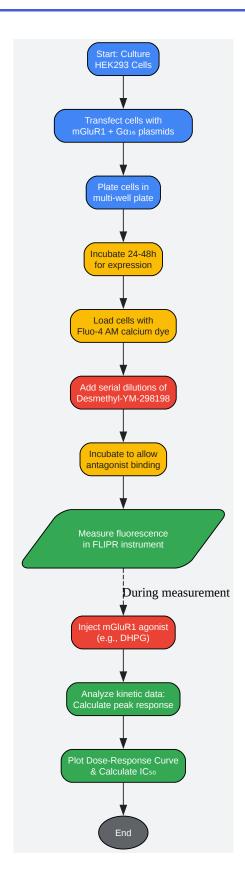
- Calculate the peak fluorescence response for each well after agonist addition.
- Normalize the data: Set the response in the absence of antagonist (agonist only) as 100% activation and the response in the absence of agonist (buffer only) as 0% activation.
- Plot the normalized response as a function of the logarithm of the antagonist (Desmethyl-YM-298198) concentration.
- Fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC50 value.



Experimental Workflow Visualization

The following diagram illustrates the logical flow of the calcium mobilization assay used to characterize Desmethyl-YM-298198.





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Caption: Workflow for an IC₅₀ determination using a calcium assay. (Within 100 characters)



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- To cite this document: BenchChem. [An In-depth Technical Guide to Desmethyl-YM-298198
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